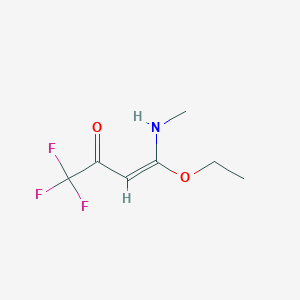

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

Description

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is a fluorinated enone derivative characterized by a trifluoromethyl group, an ethoxy substituent, and a methylamino moiety at positions 1, 4, and 4, respectively. Its molecular formula is C₇H₉F₃NO₂, with a molecular weight of 212.15 g/mol (derived from analogs in ). The compound’s reactivity arises from its α,β-unsaturated ketone structure, which enables cyclocondensation, nucleophilic additions, and participation in Horner-Wadsworth-Emmons reactions .

Key applications include its role as a precursor in agrochemicals (e.g., trifluoromethylpyridines for herbicides) and pharmaceuticals (e.g., intermediates for kinase inhibitors) .

Propriétés

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-4-(methylamino)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(11-2)4-5(12)7(8,9)10/h4,11H,3H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXRRYIJNKUCMK-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)C(F)(F)F)/NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Enone Intermediate: The initial step involves the preparation of an enone intermediate through aldol condensation.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide in the presence of a base.

Ethoxylation and Methylamination: The final steps involve the ethoxylation and methylamination of the intermediate to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Additions to the Carbonyl Group

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, enabling nucleophilic attack. Reaction outcomes depend on the nucleophile’s nature and reaction conditions:

Mechanistic Insight : The methylamino group stabilizes transition states through hydrogen bonding, favoring 1,2-addition pathways over conjugate additions in polar solvents .

Cyclization Reactions

The compound participates in cyclizations to form nitrogen-containing heterocycles, leveraging its amino and carbonyl groups:

2.2. Oxaphospholene Formation

Heating with triethyl phosphite induces a [4+2] cycloaddition:

textProduct: 2,3-Dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene

Applications : Hydrolysis of this intermediate produces phospholenes for catalysis research .

Substitution Reactions

The ethoxy group undergoes nucleophilic substitution under specific conditions:

Challenges : The trifluoromethyl group reduces the leaving group ability of ethoxy, necessitating harsh conditions or catalytic assistance.

Interaction with Electrophiles

The methylamino group acts as a weak base, participating in acid-base reactions:

| Electrophile | Conditions | Outcome |

|---|---|---|

| HCl (gas) | Dichloromethane, 0°C | Protonation at amino group; salt formation |

| Acetyl Chloride | Pyridine, RT | N-Acetylated derivative |

Applications : Salts are intermediates in peptide synthesis .

Stability and Degradation Pathways

-

Thermal Decomposition : At >150°C, retro-ene reaction releases trifluoroacetone and methylamine derivatives .

-

Hydrolytic Sensitivity : Susceptible to moisture, undergoing hydrolysis to 4-methylamino-4-hydroxy analogs in aqueous media (t₁/₂ = 3h at pH 7) .

Comparative Reactivity with Analogs

The methylamino group’s steric and electronic effects differentiate its behavior from similar compounds:

| Compound Variation | Reactivity Difference |

|---|---|

| Ethoxy vs. Methoxy | Ethoxy provides better leaving group ability |

| Methylamino vs. Propylamino | Methylamino reduces steric hindrance in cyclization |

| Amino vs. Dialkylamino | Dialkylamino groups enhance nucleophilicity |

Applications De Recherche Scientifique

Organic Synthesis

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules, particularly in pharmaceutical development and agrochemicals. The trifluoromethyl group enhances the compound's reactivity, making it suitable for various coupling reactions.

Medicinal Chemistry

The compound's unique structural features make it valuable in medicinal chemistry for drug design. Its trifluoromethyl group increases lipophilicity and metabolic stability, which are crucial for developing new therapeutic agents. Studies have indicated potential biological activities related to enzyme inhibition and receptor modulation.

Materials Science

In materials science, (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one is explored for its role in synthesizing fluorinated polymers and specialty chemicals with unique properties. Its ability to enhance material performance through fluorination is particularly noteworthy.

Case Study 1: Synthesis of Pharmaceutical Intermediates

A study demonstrated the use of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the introduction of complex functional groups that are critical for biological activity.

Case Study 2: Enzyme-Catalyzed Reactions

Research has shown that this compound can be employed in enzyme-catalyzed reactions to study metabolic pathways. Its reactivity with various nucleophiles allows researchers to investigate enzyme mechanisms and develop inhibitors that could serve as therapeutic agents.

Mécanisme D'action

The mechanism of action of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethoxy and methylamino groups contribute to its overall reactivity and stability, facilitating its role in various biochemical processes.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

The compound belongs to a family of 4-substituted-1,1,1-trifluorobut-3-en-2-ones, where variations in alkoxy and amino substituents modulate reactivity and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Pharmacological and Agrochemical Performance

- Selectivity in Agrochemicals: Ethoxy-trifluoromethylpyridines exhibit herbicidal activity but may injure non-target species (e.g., wheat). Selectivity is achieved via metabolic rate differences, as seen in pyroxsulam . Methylamino substitution could reduce off-target effects by altering metabolism pathways, though this requires validation .

- Drug Potency: Trifluoromethyl groups at pyridyl positions enhance tyrosine amino transferase assay potency by 4× compared to non-fluorinated analogs . Methylamino derivatives may further improve potency by introducing additional binding interactions (e.g., in kinase inhibitors) .

Activité Biologique

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one, also known as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, is a compound of significant interest in organic and medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, chemical properties, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3O2 |

| Molecular Weight | 168.11 g/mol |

| Density | 1.18 g/mL |

| Boiling Point | 51-53 °C (12 mmHg) |

| Melting Point | -30 °C |

| Flash Point | 17.7 °C |

Synthesis and Reactivity

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be synthesized through various methods involving the reaction of trifluoromethyl ketones with nucleophiles. The compound has shown reactivity with organometallic reagents such as phenylmagnesium bromide and organozinc compounds, leading to diverse substitution products .

Biological Activity

Research indicates that (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one exhibits notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The presence of the trifluoromethyl group enhances its lipophilicity, which may contribute to its ability to penetrate microbial membranes .

Cytotoxicity

In vitro studies have shown that (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism. Specific IC50 values for different cancer cell lines have been reported, indicating varying levels of sensitivity .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain enzymes involved in metabolic pathways relevant to cancer progression and microbial survival. This inhibition could be attributed to the electrophilic nature of the trifluoromethyl group .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial efficacy of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one against Staphylococcus aureus and Escherichia coli showed a significant reduction in bacterial growth at concentrations above 50 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In a study assessing the cytotoxic effects on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells following treatment with the compound.

Q & A

Q. What are the optimal synthetic pathways for (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via O,N-exchange reactions using precursors like 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one. For example, reacting this precursor with methylamine derivatives in acetonitrile at 80–82°C for 24 hours yields the target compound. Key variables include solvent polarity (acetonitrile enhances nucleophilic substitution), temperature (higher temperatures accelerate reaction kinetics), and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of enone to amine) . Purification via recrystallization (hexane:ethyl acetate, 4:1) is critical to isolate pure products. Yield discrepancies (e.g., 60–85%) may arise from incomplete substitution or side reactions, necessitating monitoring by TLC or HPLC .

Q. How can researchers characterize the structural stability of (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one under varying storage conditions?

- Methodological Answer : Stability studies should assess sensitivity to humidity, light, and temperature. For example, NMR and FT-IR can track degradation (e.g., hydrolysis of the ethoxy group). Storage at 2–8°C in inert atmospheres (argon) minimizes decomposition. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic LC-MS analysis quantifies degradation products like trifluoroacetic acid derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions involving (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one?

- Methodological Answer : The electron-withdrawing trifluoromethyl group polarizes the enone system, directing nucleophilic attack at the β-carbon. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding between the methylamino group and nucleophiles. Experimental validation includes kinetic isotope effects (KIEs) and substituent-dependent rate comparisons. For instance, replacing methylamino with bulkier amines reduces cyclization efficiency due to steric hindrance .

Q. How does (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one interact with biological targets, and what computational tools validate these interactions?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to enzymes like HPPD (4-hydroxyphenylpyruvate dioxygenase), a herbicide target. Key interactions include hydrogen bonds between the ethoxy group and catalytic residues (e.g., His226 in Arabidopsis thaliana HPPD) and hydrophobic contacts with the trifluoromethyl moiety. In vitro validation via enzyme inhibition assays (IC₅₀ measurements) correlates with computational predictions .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one vary across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. For example, reports a melting point of -30°C (liquid at RT), while other studies describe crystalline solids. XRD analysis of recrystallized batches identifies polymorphs. ¹H NMR shifts (e.g., δ 4.93 ppm for ethoxy protons in vs. δ 4.39 ppm in ) may reflect solvent-dependent conformational changes (CDCl₃ vs. DMSO-d₆). Standardizing solvent systems and crystallization protocols minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.